molecular formula C5H10N2O B12964644 2-((3-Hydroxypropyl)amino)acetonitrile

2-((3-Hydroxypropyl)amino)acetonitrile

Cat. No.: B12964644
M. Wt: 114.15 g/mol
InChI Key: BWTLEDIIZUOBQI-UHFFFAOYSA-N
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Description

2-((3-Hydroxypropyl)amino)acetonitrile is an organic compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . It features a nitrile group (-C≡N) attached to a secondary amine, which is further substituted with a 3-hydroxypropyl chain. This structure makes it a valuable bifunctional building block in medicinal chemistry and pharmaceutical research. The nitrile group is a key functionality found in numerous pharmaceuticals and clinical candidates, where it often acts as a hydrogen bond acceptor, mimicking carbonyl groups or other oxygen-containing functional groups in drug-target interactions . Nitriles can bind to key amino acid residues like serine, glutamine, or arginine within enzyme active sites, enhancing the potency and selectivity of small molecule inhibitors . As a reagent, this compound is useful for synthesizing diverse nitrogen-containing heterocycles, which are common scaffolds in biologically active molecules . Its structure, containing both an amine and a hydroxyl group, also provides handles for further chemical modification, allowing researchers to create amides, esters, or other derivatives. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

2-(3-hydroxypropylamino)acetonitrile

InChI

InChI=1S/C5H10N2O/c6-2-4-7-3-1-5-8/h7-8H,1,3-5H2

InChI Key

BWTLEDIIZUOBQI-UHFFFAOYSA-N

Canonical SMILES

C(CNCC#N)CO

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Preparation via Glycolonitrile Route

Step Reagents Conditions Notes
(a) Amination 3-Hydroxypropylamine + Glycolonitrile Aqueous, RT to 65 °C, 2 h Slight excess glycolonitrile preferred
(b) Hydrolysis NaOH or KOH 20–105 °C, 3 h Ammonia liberated, monitored by NMR
(c) Further glycolonitrile addition Glycolonitrile 0–100 °C, 1.5–3.5 h Optional for derivative synthesis

This method yields the target compound with high conversion rates (>90%) and is scalable for industrial applications.

Preparation via N-Alkylation of Amino Alcohols Derived from Epichlorohydrin

Another synthetic route involves the preparation of amino alcohol intermediates from (S)-epichlorohydrin and phthalimide, followed by further elaboration to the target compound:

  • Step 1: Reaction of (S)-epichlorohydrin with phthalimide
    (S)-Epichlorohydrin is reacted with phthalimide in isopropanol with potassium carbonate as a base under reflux for 5–7 hours. This forms a phthalimide-protected amino alcohol intermediate.

  • Step 2: Deprotection and further reaction
    The intermediate is treated with potassium carbonate in toluene under reflux to yield the free amino alcohol.

  • Step 3: Conversion to this compound
    The amino alcohol is then subjected to further transformations, including carbonylation and deprotection steps, to yield the desired compound.

  • One-pot process:
    The initial two steps can be combined into a one-pot process to improve yield (~59%) and reduce reaction time.

Table 2: Reaction Conditions for Epichlorohydrin Route

Step Reagents Conditions Yield / Notes
(1) Epichlorohydrin + Phthalimide (S)-Epichlorohydrin, phthalimide, K2CO3, isopropanol Reflux, 5–7 h Intermediate formed, monitored by TLC
(2) Deprotection K2CO3, toluene Reflux, 7 h Free amino alcohol obtained
(3) Further elaboration CDI, hydrazine hydrate, acetylation reagents Various, 35 °C to reflux Final compound prepared

This method is particularly useful for preparing enantiopure forms of the compound and related derivatives.

Alternative Synthetic Approaches and Catalytic Methods

  • Iron-catalyzed α-alkylation of nitriles:
    Recent research has demonstrated the use of iron catalysts under blue-light irradiation to achieve chemoselective α-alkylation of nitriles, which could be adapted for the synthesis of this compound derivatives. This method involves mild conditions and offers good yields with high selectivity.

  • Coupling reactions with amines:
    N-alkylation and amide bond formation using carbodiimide coupling agents (e.g., N,N′-dicyclohexylcarbodiimide) and N-hydroxysuccinimide in organic solvents like acetonitrile have been reported for related hydroxypropyl amine derivatives, providing efficient routes to functionalized amino nitriles.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Yield / Notes
Glycolonitrile reaction 3-Hydroxypropylamine + Glycolonitrile Aqueous NaOH or acid hydrolysis, RT–105 °C Simple, scalable, high conversion >90% conversion reported
Epichlorohydrin route (S)-Epichlorohydrin + Phthalimide K2CO3, isopropanol/toluene, reflux Enantiopure synthesis, one-pot possible ~59% yield in one-pot process
Iron-catalyzed α-alkylation Nitrile substrates + alkyl halides Fe catalyst, blue light, mild base Mild conditions, selective Experimental, promising
Carbodiimide coupling Amino alcohols + acid derivatives DCC, NHS, acetonitrile, RT Efficient amide bond formation High yields in related systems

Detailed Research Findings

  • The glycolonitrile method is well-documented in patent literature, showing that the reaction proceeds efficiently under mild aqueous conditions with good control over hydrolysis steps. The liberation of ammonia during hydrolysis is a key indicator of reaction progress and purity.

  • The epichlorohydrin-based synthesis provides access to chiral amino alcohol intermediates, which are valuable for pharmaceutical syntheses such as Linezolid. The one-pot process reduces purification steps and improves overall yield.

  • Recent catalytic methods using iron complexes under photochemical conditions offer innovative routes to functionalized nitriles, potentially applicable to this compound synthesis, though these are still under research and development.

  • Coupling methods using carbodiimide chemistry are versatile for modifying amino alcohols and nitriles, enabling the synthesis of derivatives with varied functional groups, which may be useful for further applications.

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxypropyl)amino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-((3-oxopropyl)amino)acetonitrile or 2-((3-carboxypropyl)amino)acetonitrile.

    Reduction: Formation of 2-((3-hydroxypropyl)amino)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Hydroxypropyl)amino)acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles and other complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-((3-Hydroxypropyl)amino)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxypropyl group can enhance its solubility and reactivity, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight Physical State Key Functional Groups Synthesis Yield Notable Applications
2-(4-(3-Hydroxypropyl)-1H-triazol-1-yl)acetamide derivative ~450 (estimated) Yellow solid Triazole, acetamide, hydroxypropyl 80% Kinase inhibition (Imatinib analog)
2-[(2-Cyclopropyl-3-oxo-isoindol-5-yl)amino]acetonitrile 241.25 Solid Isoindole, cyclopropyl, nitrile >99% purity Pharmaceutical intermediates
2-(3-Methoxypropanesulfonyl)acetonitrile 177.22 Liquid Methoxypropylsulfonyl, nitrile N/A Specialty chemical synthesis

Functional Group Influence on Reactivity

  • Hydroxypropyl vs. Methoxypropyl: The presence of a hydroxyl group in this compound may confer higher polarity and hydrogen-bonding capacity compared to the methoxypropylsulfonyl group in 2-(3-methoxypropanesulfonyl)acetonitrile . This difference could impact solubility in aqueous systems and reactivity in nucleophilic reactions.
  • Aminoacetonitrile vs. Sulfonylacetonitrile: The amino group in the target compound enables participation in Schiff base formation or condensation reactions, whereas the sulfonyl group in may enhance electrophilicity at the nitrile carbon.

Pharmacological and Industrial Relevance

  • The triazole-acetamide derivative demonstrates kinase inhibitory activity, suggesting that hydroxypropylaminoacetonitrile could be tailored for similar biological targets.
  • The liquid state of 2-(3-methoxypropanesulfonyl)acetonitrile facilitates its use in solution-phase reactions, whereas solid analogs like may require milling or sonication for homogeneity.

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